
4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is a chemical compound with the IUPAC name 4-(3-pyridinyl)-1-butanol . It has a molecular weight of 151.21 and is typically stored at room temperature in an inert atmosphere .
Physical And Chemical Properties Analysis
The compound 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is a liquid at room temperature . It has a molecular weight of 151.21 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Interaction
- The chemical synthesis of hexachlorobuta-1,3-diene with 4-amino-pyridine leads to the formation of tetrakis-sulfanyl-substituted [3]-cumulenes and other molecular structures, illustrating the versatility of 4-amino derivatives in complex chemical reactions (Rahimi, Gjikaj, & Schmidt, 2009).
Fluorescence Properties and Antibacterial Activity
- N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, synthesized using 2-bromo-3-pyridinecarbonitriles and α-amino acid ester hydrochloride, show notable fluorescence properties. Some of these compounds also exhibit considerable antibacterial activity, highlighting the potential biomedical applications of pyridine derivatives (Girgis, Kalmouch, & Hosni, 2004).
Supramolecular Structures
- The study of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and similar compounds reveal complex supramolecular structures influenced by hydrogen bonding. This research provides insights into nucleic acid structures and their functions, relevant in the field of biochemistry and molecular biology (Cheng, Chen, Liu, Wu, & Guo, 2011).
Coordination Chemistry and Metal Complexes
- Schiff base ligands derived from pyridine-aminopyrimidine/aminopyridine are synthesized for coordination with metal ions. These ligands form complexes with Cu(II), Fe(II), and Pd(II), demonstrating their role in coordination chemistry and potential applications in catalysis and materials science (Kurt, Temel, Atlan, & Kaya, 2020).
Molecular Spectroscopy
- The study of protonated forms of 4-amino-pyridine by 15N and 13C NMR spectroscopy provides detailed insights into the molecular structure and behavior of these compounds, crucial for pharmaceutical analysis and drug development (Beltrame, Cadoni, Floris, Gelli, & Lai, 2002).
Luminescence and Photoelectron Spectroscopy
- Compounds like 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide, synthesized from 3-amino pyridine, exhibit luminescent properties and form nano-aggregates with enhanced emission. This highlights their potential in developing luminescent materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-7-9(3-6-12)8-1-4-11-5-2-8;;/h1-2,4-5,9,12H,3,6-7,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQXAUOFLAEARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2446917.png)
![1-(2,4-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B2446918.png)
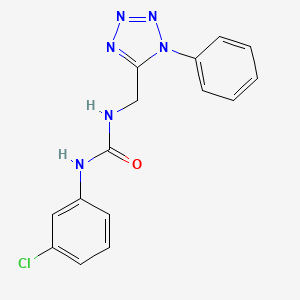
![(3E)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2446920.png)
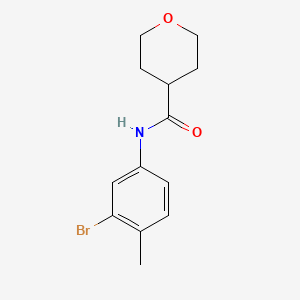
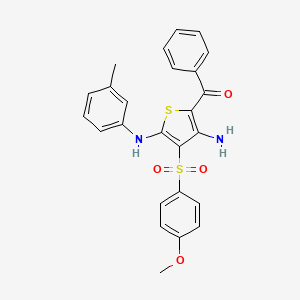
![3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B2446923.png)
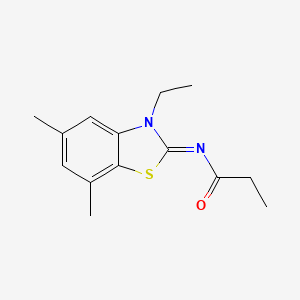
![Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B2446930.png)
![1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine](/img/structure/B2446933.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2446935.png)
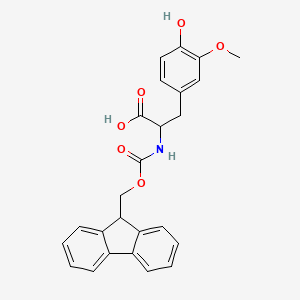
![2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B2446937.png)
![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)